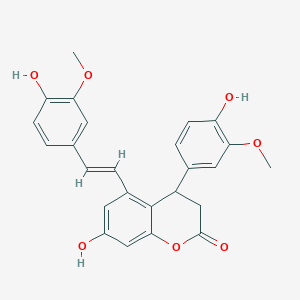
GnetumontaninC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GnetumontaninC is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum genus. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is known for its presence in traditional medicine, where it has been used to treat various ailments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GnetumontaninC involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functionalization: Various functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. potential methods include:
Biotechnological Approaches: Utilizing genetically modified microorganisms to produce this compound.
Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: GnetumontaninC undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Wissenschaftliche Forschungsanwendungen
GnetumontaninC has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, arthritis, and infections.
Wirkmechanismus
The mechanism of action of GnetumontaninC involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: Disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Vergleich Mit ähnlichen Verbindungen
GnetumontaninC can be compared with other similar compounds such as:
Resveratrol: Both compounds exhibit antioxidant and anti-inflammatory properties, but this compound has a unique structure that may offer distinct advantages.
Epigallocatechin Gallate: Similar in its antioxidant properties, but this compound may have different bioavailability and stability profiles.
Eigenschaften
Molekularformel |
C25H22O7 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-30-21-9-14(4-7-19(21)27)3-5-16-10-17(26)12-23-25(16)18(13-24(29)32-23)15-6-8-20(28)22(11-15)31-2/h3-12,18,26-28H,13H2,1-2H3/b5-3+ |
InChI-Schlüssel |
HUNGNQPYCWAZFI-HWKANZROSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


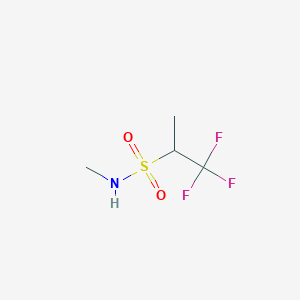
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
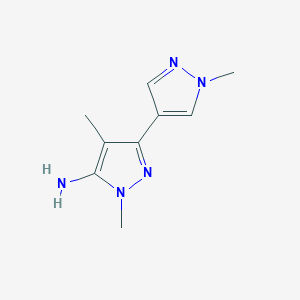
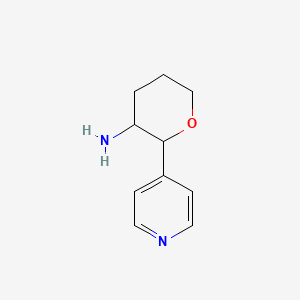
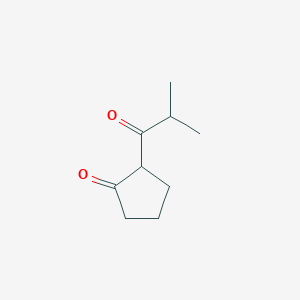
![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
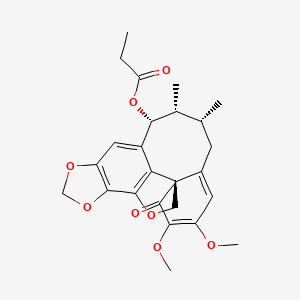
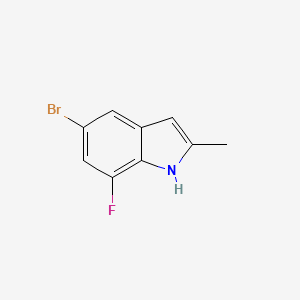
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
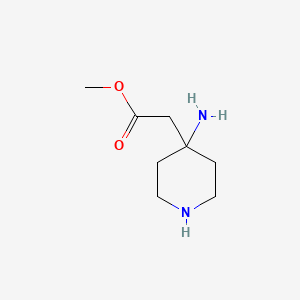

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
